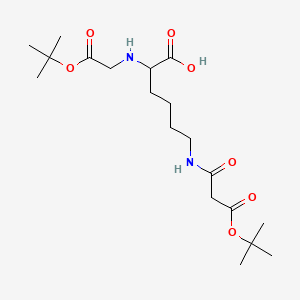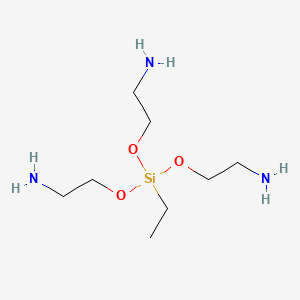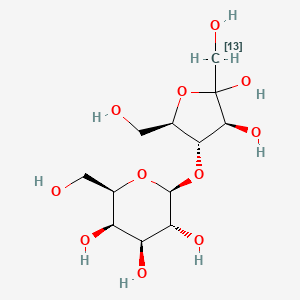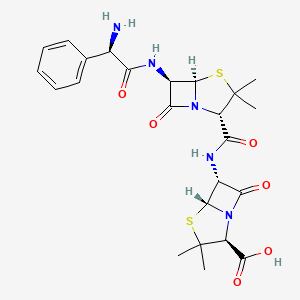
Penicillanyl Ampicillinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillanyl Ampicillinamide is a compound belonging to the β-lactam antibiotics family, specifically derived from ampicillin. This compound is characterized by its antibacterial properties, making it a valuable asset in the treatment of various bacterial infections. The β-lactam ring structure is crucial for its antibacterial activity, as it interferes with the synthesis of bacterial cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penicillanyl Ampicillinamide involves the reaction of ampicillin with specific reagents under controlled conditions. The process typically includes the formation of an amide bond between the penicillanyl and ampicillinamide moieties. The reaction conditions often require a solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Penicillanyl Ampicillinamide undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains of the compound, potentially altering its antibacterial activity.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can result in various oxidized or reduced forms of the compound, potentially with altered antibacterial properties.
Scientific Research Applications
Penicillanyl Ampicillinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with bacterial enzymes and its role in bacterial resistance mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those caused by β-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotics and in the study of β-lactamase inhibitors to combat antibiotic resistance.
Mechanism of Action
Penicillanyl Ampicillinamide exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for cell wall formation. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The compound’s effectiveness is influenced by its ability to resist hydrolysis by β-lactamase enzymes, which are produced by some bacteria as a defense mechanism.
Comparison with Similar Compounds
Ampicillin: A parent compound of Penicillanyl Ampicillinamide, widely used as a broad-spectrum antibiotic.
Amoxicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.
Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity and resistance to β-lactamase enzymes.
Carbapenems: Highly effective β-lactam antibiotics with a broad spectrum of activity and resistance to most β-lactamases.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of penicillin and ampicillin. This combination enhances its antibacterial activity and provides a broader spectrum of action against various bacterial strains, including those resistant to other β-lactam antibiotics.
Properties
Molecular Formula |
C24H29N5O6S2 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H29N5O6S2/c1-23(2)14(17(31)27-13-19(33)29-15(22(34)35)24(3,4)37-21(13)29)28-18(32)12(20(28)36-23)26-16(30)11(25)10-8-6-5-7-9-10/h5-9,11-15,20-21H,25H2,1-4H3,(H,26,30)(H,27,31)(H,34,35)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |
InChI Key |
VITJMCXQZSBRJH-SHJTWVOLSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





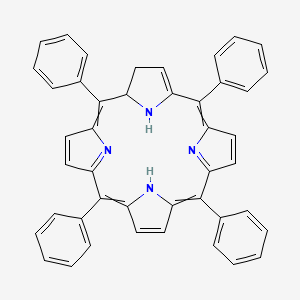
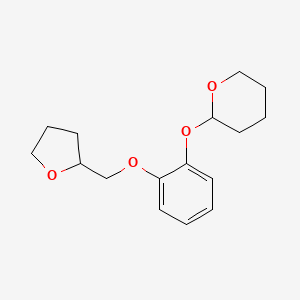


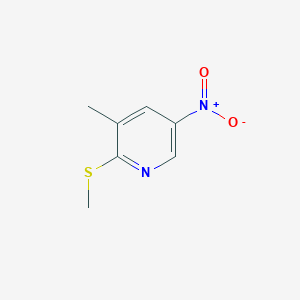
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

